molecular formula C14H12BrN3O2 B5198492 N-(3-bromophenyl)-N'-(4-pyridinylmethyl)ethanediamide

N-(3-bromophenyl)-N'-(4-pyridinylmethyl)ethanediamide

Cat. No. B5198492
M. Wt: 334.17 g/mol
InChI Key: YZQSSUCFWYZFHD-UHFFFAOYSA-N
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Description

N-(3-bromophenyl)-N'-(4-pyridinylmethyl)ethanediamide, commonly known as BPP-3, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. BPP-3 is a small molecule inhibitor that targets the protein-protein interactions (PPIs) involved in various disease pathways. In

Mechanism of Action

BPP-3 targets the N-(3-bromophenyl)-N'-(4-pyridinylmethyl)ethanediamide involved in various disease pathways by binding to the interface of the interacting proteins and disrupting their interaction. BPP-3 has been shown to have high affinity and specificity for its target proteins, making it a promising candidate for drug development.
Biochemical and Physiological Effects:
BPP-3 has been shown to have a range of biochemical and physiological effects. In cancer cells, BPP-3 inhibits cell proliferation and induces apoptosis. In neurodegenerative diseases, BPP-3 reduces the aggregation of amyloid beta and tau proteins, which are the hallmarks of these diseases. BPP-3 has also been shown to have anti-inflammatory effects, which may be beneficial in the treatment of various inflammatory diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of BPP-3 is its high affinity and specificity for its target proteins, which makes it a promising candidate for drug development. BPP-3 is also relatively easy to synthesize and has been shown to be stable under various conditions. However, one of the limitations of BPP-3 is its low solubility in aqueous solutions, which may limit its use in certain experiments.

Future Directions

There are many future directions for the study of BPP-3. One area of research is the development of BPP-3 as a therapeutic agent for cancer and neurodegenerative diseases. Another area of research is the identification of new PPI targets for BPP-3, which may lead to the discovery of new disease pathways and potential drug targets. Additionally, the development of new synthetic methods for BPP-3 may improve its solubility and increase its potential applications in various fields.
Conclusion:
In conclusion, BPP-3 is a promising small molecule inhibitor that has potential applications in various fields. Its high affinity and specificity for its target proteins make it a promising candidate for drug development. Further research is needed to fully understand the potential of BPP-3 and to develop it into a therapeutic agent for various diseases.

Synthesis Methods

The synthesis of BPP-3 involves a multi-step process that starts with the reaction of 3-bromobenzylamine with pyridine-4-carboxaldehyde to form the Schiff base intermediate. The intermediate is then reduced using sodium borohydride to form the final product, BPP-3. The synthesis of BPP-3 has been optimized to achieve high yields and purity.

Scientific Research Applications

BPP-3 has been extensively studied for its potential applications in various fields. In cancer research, BPP-3 has been shown to inhibit the N-(3-bromophenyl)-N'-(4-pyridinylmethyl)ethanediamide involved in the Wnt/β-catenin pathway, which is dysregulated in many types of cancer. BPP-3 has also been studied for its potential applications in neurodegenerative diseases, where it targets the N-(3-bromophenyl)-N'-(4-pyridinylmethyl)ethanediamide involved in the aggregation of amyloid beta and tau proteins.

properties

IUPAC Name

N'-(3-bromophenyl)-N-(pyridin-4-ylmethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12BrN3O2/c15-11-2-1-3-12(8-11)18-14(20)13(19)17-9-10-4-6-16-7-5-10/h1-8H,9H2,(H,17,19)(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZQSSUCFWYZFHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)NC(=O)C(=O)NCC2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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